molecular formula C8H15NO2S B2708387 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide CAS No. 1478061-53-8

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Cat. No.: B2708387
CAS No.: 1478061-53-8
M. Wt: 189.27
InChI Key: PEWYBZKIPNBYLD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Structure

Research has explored the synthesis of spiro compounds similar to "1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide" and their structural analysis. The Dzhemilev reaction, for example, has been employed for the synthesis of spiro compounds, showcasing innovative methods for creating complex structures including thiaspiro octanes (D’yakonov, Finkelshtein, & Ibragimov, 2007). Additionally, research on the Johnson orthoester Claisen rearrangement has contributed to the structural understanding of 1-oxa-4-thiaspiro decane derivatives, highlighting the diverse olefin geometry and molecular dimensions of these compounds (Parvez, Yadav, & Senthil, 2001).

Chemical Reactions and Properties

Studies have also focused on the chemical reactions involving compounds with structures related to "this compound," such as electrophilic amination of C-H-Acidic compounds with 1-Oxa-2-azaspiro[2.5]octane. These studies offer insights into the reactivity and potential applications of these compounds in synthetic chemistry (Andreae, Schmitz, Wulf, & Schulz, 1992).

Application in Drug Discovery

The construction of multifunctional modules for drug discovery using thia/oxa-azaspiro[3.4]octanes demonstrates the application of compounds structurally similar to "this compound" in the development of new pharmaceuticals. These novel, multifunctional, and structurally diverse modules aim to expand the toolkit available for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Innovative Materials and Catalysis

Further research into the synthesis of new heterocyclic sulfamides demonstrates the versatility of compounds like "this compound" in creating novel bi-, tri-, and tetracyclic systems with potential applications in various scientific fields, including materials science and catalysis (Gazieva, Kravchenko, Chegaev, Strelenko, & Lebedev, 2000).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems. This can involve binding to specific receptors, inhibition of certain enzymes, or other biochemical interactions .

Safety and Hazards

This involves studying the safety profile of the compound. It includes understanding its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Properties

IUPAC Name

(6,6-dioxo-6λ6-thiaspiro[2.5]octan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c9-6-7-5-8(7)1-3-12(10,11)4-2-8/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYBZKIPNBYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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